
N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea is an organic compound characterized by the presence of a hydroxyphenyl group and a prop-2-en-1-ylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea typically involves the reaction of 3-hydroxyaniline with propenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 3-hydroxyaniline in an organic solvent.
Step 2: Add propenyl isocyanate dropwise to the solution while maintaining the temperature at reflux.
Step 3: Continue refluxing the mixture for several hours until the reaction is complete.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.
Step 5: Filter and purify the product by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated urea derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated urea derivatives.
Substitution: Ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool in enzymology and molecular biology.
Medicine
N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea has potential therapeutic applications due to its structural similarity to certain bioactive molecules. It can be explored as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the material science industry, this compound can be used in the development of polymers and resins with specific properties. Its ability to undergo polymerization reactions makes it suitable for creating materials with enhanced mechanical and thermal properties.
Mécanisme D'action
The mechanism by which N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the urea moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Hydroxyphenyl)urea: Similar structure but lacks the prop-2-en-1-yl group.
N-(4-Hydroxyphenyl)-N’-prop-2-en-1-ylurea: Similar structure but with the hydroxy group in the para position.
N-(3-Methoxyphenyl)-N’-prop-2-en-1-ylurea: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea is unique due to the presence of both a hydroxyphenyl group and a prop-2-en-1-ylurea moiety. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
70171-68-5 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-(3-hydroxyphenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H12N2O2/c1-2-6-11-10(14)12-8-4-3-5-9(13)7-8/h2-5,7,13H,1,6H2,(H2,11,12,14) |
Clé InChI |
MTTZAHDVXFJKIB-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)NC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




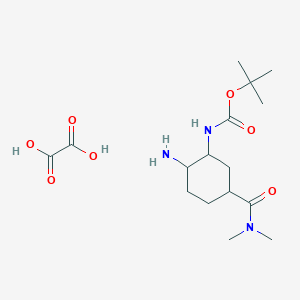
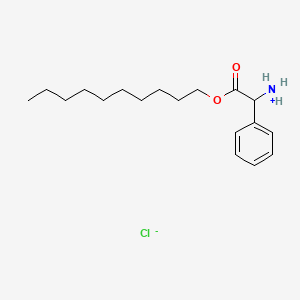
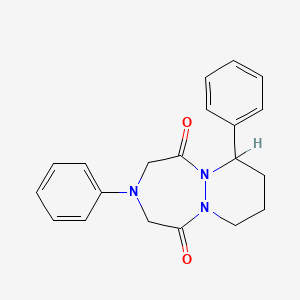
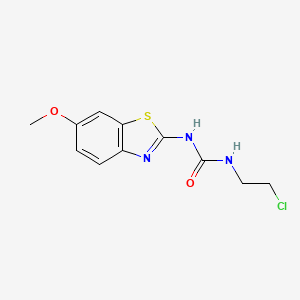

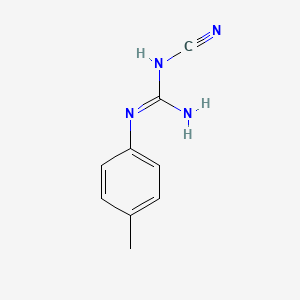
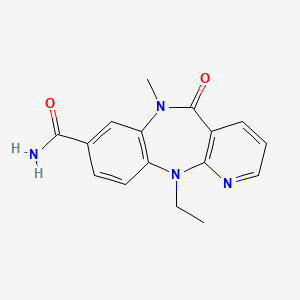
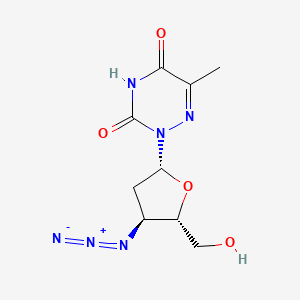

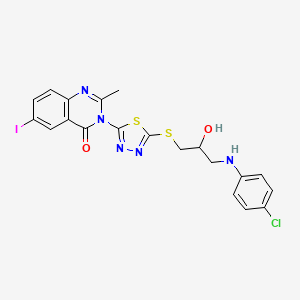
![2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)

